molecular formula C7H3BrCl2O B571002 4-Bromo-2,6-dichlorobenzaldehyde CAS No. 111829-72-2

4-Bromo-2,6-dichlorobenzaldehyde

Cat. No.: B571002
CAS No.: 111829-72-2
M. Wt: 253.904
InChI Key: FXYQBYXIEVCPHZ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. The electron-withdrawing groups (bromine and chlorine) on the benzene ring enhance its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The aldehyde group can form Schiff bases with amines, which are important in biochemical applications .

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQBYXIEVCPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2,6-dichloroaniline (5, 80 g) was dissolved in acetone (640 mL), and a 48% hydrogen bromide aqueous solution (120 mL) was added, followed by stirring at 0° C. A sodium nitrite (32 g) aqueous solution (160 mL) was added dropwise thereto, the mixture was stirred for 30 minutes, and methyl acrylate (200 mL), and water (200 mL) were added, followed by stirring for 1 hour. At room temperature, cuprous oxide (2 g) was added, followed by stirring for 2 hours. The reaction solution was extracted with ethyl acetate, and purified by column chromatography to obtain methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g). Methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g) was dissolved in dichloromethane, an ozone gas was introduced at −70° C., and ozone oxidization was performed. To the reaction solution was added dimethyl sulfide (40 mL), and this was extracted with ethyl acetate to obtain 4-bromo-2,6-dichlorobenzaldehyde (6, 37.2 g).
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